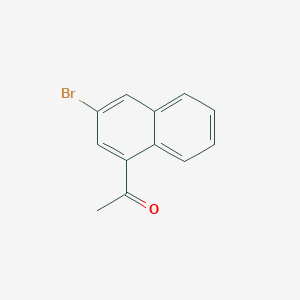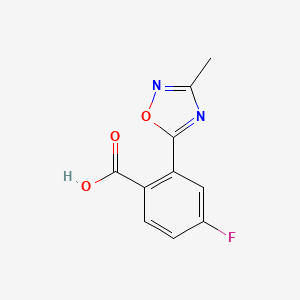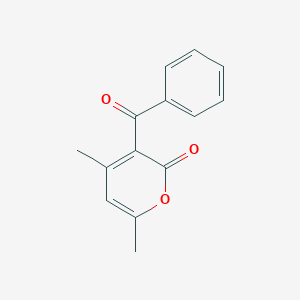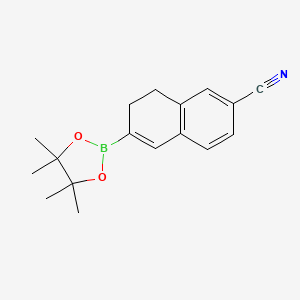
1-(3-Bromonaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3-bromo-1-naphthalenyl)- is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 3-position and an ethanone group is attached at the 1-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-bromo-1-naphthalenyl)- typically involves the bromination of 1-naphthalenyl ethanone. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 1-(3-bromo-1-naphthalenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(3-bromo-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthoic acids or other oxidized derivatives.
Reduction: Formation of naphthalenyl alcohols or other reduced products.
Applications De Recherche Scientifique
Ethanone, 1-(3-bromo-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3-bromo-1-naphthalenyl)- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-(3-bromo-2-naphthalenyl)
- Ethanone, 1-(2-bromo-1-naphthalenyl)
- Ethanone, 1-(4-bromo-1-naphthalenyl)
Uniqueness
Ethanone, 1-(3-bromo-1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H9BrO |
|---|---|
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
1-(3-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Clé InChI |
QRXVWEIGTXEXMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)




![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)

![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)

